N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety and a cyclopropyl-substituted pyridine group. The compound’s structure combines aromatic and heterocyclic elements, which are commonly associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(12-18-6-3-5-16-4-1-2-7-19(16)18)23-14-15-8-11-20(22-13-15)17-9-10-17/h1-8,11,13,17H,9-10,12,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQLVORPYWOUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropylpyridine moiety linked to a naphthylacetamide, which is instrumental in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2309590-49-4 |
| Solubility | Soluble in DMSO and DMF |
| Log P | 3.45 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Protein Interactions : The compound may inhibit interactions between menin and MLL fusion proteins, which are implicated in various cancers, particularly acute leukemias .
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, specifically inducing G1-S phase arrest in cancer cell lines .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a potential therapeutic window .
Antiproliferative Effects
Research has demonstrated that N-(naphthalen-2-yl)acetamide derivatives exhibit significant antiproliferative activities against various human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B). In particular, related compounds have shown IC50 values as low as 0.6 μM against NPC-TW01 cells, indicating strong efficacy in inhibiting cell growth .
Case Studies
- Study on NPC-TW01 Cells : A study indicated that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide inhibited proliferation by altering the cell cycle distribution and inducing S phase accumulation . This suggests that this compound may have similar effects due to structural similarities.
- Mechanistic Insights : The compound's mechanism has been explored through biochemical assays that reveal its potential to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the phosphorylation status of critical proteins involved in the cell cycle .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (Probability: 1.0) |
| Blood-Brain Barrier Penetration | Moderate (Probability: 0.9768) |
| CYP450 Interaction | Substrate for CYP450 3A4 |
Toxicological assessments indicate that the compound is not classified as carcinogenic and shows low toxicity in preliminary Ames tests .
Scientific Research Applications
Structure and Synthesis
The compound features a unique structure characterized by a cyclopropylpyridine moiety linked to a naphthyl group via an acetamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the cyclopropylpyridine core followed by the introduction of the naphthylacetamide linkage.
Physical and Chemical Properties
- Molecular Weight: 316.404 g/mol
- Purity: Generally above 95%
- Solubility: Soluble in organic solvents like DMSO and ethanol, indicating potential for biological assays.
Medicinal Chemistry
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is being investigated for its potential as a therapeutic agent. Its design allows it to interact with specific biological targets, particularly in the context of neurological disorders:
- GABA Receptor Modulation: Preliminary studies suggest that this compound may act as a positive allosteric modulator of GABA_A receptors, which are crucial in neurotransmission and have implications in anxiety and epilepsy treatments .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. This compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies are required to validate these effects against various cancer cell lines.
Antimicrobial Properties
The compound's structural characteristics may confer antimicrobial activity. Investigations into its efficacy against bacterial strains could reveal its potential as a lead compound for developing new antibiotics.
Coordination Chemistry
Due to its ability to form coordination complexes, this compound can serve as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and materials science.
Case Study 1: GABA_A Modulation
A study published in a peer-reviewed journal examined the effects of similar compounds on GABA_A receptor activity. Results indicated enhanced receptor function, suggesting that this compound may exhibit comparable properties .
Case Study 2: Anticancer Screening
In vitro testing on various cancer cell lines showed that derivatives of cyclopropylpyridine compounds led to significant reductions in cell viability. Further research is warranted to explore the specific contributions of this compound within this context.
Case Study 3: Antimicrobial Efficacy
A preliminary investigation into the antimicrobial properties revealed promising results against certain bacterial strains, highlighting the need for further exploration into its pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
- The target compound’s cyclopropylpyridine group distinguishes it from analogs with triazole (6a) or thiazolidinone rings . This group may reduce steric hindrance compared to bulkier substituents like bromophenyl .
- Unlike N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, the target compound lacks a basic amine, which could influence solubility and blood-brain barrier penetration .
Key Observations :
- The target compound’s synthesis likely involves advanced coupling strategies, whereas triazole-based analogs (e.g., 6a) are synthesized via efficient copper-catalyzed cycloadditions .
- Bromophenyl derivatives (e.g., ) prioritize straightforward sulfonylation, highlighting trade-offs between structural complexity and synthetic accessibility.
Table 3: Reported Bioactivities of Comparable Compounds
Key Observations :
- Thiazolidinone derivatives () and triazole-linked acetamides () show promise in neurodegenerative disease targets, suggesting the target compound may share similar applications.
- The cyclopropylpyridine group could enhance selectivity for MAO-B over MAO-A compared to nitro-substituted analogs .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
